Leucettamine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Leucettamine A est un alcaloïde d'origine marine isolé de l'éponge Leucetta microraphis. Il appartient à la famille des alcaloïdes 2-aminoimidazolone et a suscité un intérêt considérable en raison de ses applications pharmacologiques potentielles, notamment en tant qu'inhibiteur des protéines kinases telles que les kinases régulées par la phosphorylation de la tyrosine à double spécificité (DYRK) et les kinases de type cdc2 (CLK) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la leucettamine A implique la préparation du noyau imidazolone, qui est un cycle hétérocyclique à cinq chaînons contenant deux azotes non adjacents et un groupe carbonyle. Une méthode courante implique la condensation oxydative de cétones et d'amidines en milieu basique pour produire des imidazol-4-ones trisubstituées .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas bien documentées, l'approche générale impliquerait une synthèse à grande échelle du noyau imidazolone suivie d'une fonctionnalisation pour obtenir la structure de l'alcaloïde souhaitée. Ce processus nécessiterait probablement une optimisation des conditions de réaction pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions : La leucettamine A subit diverses réactions chimiques, notamment :

Oxydation : Conversion du noyau imidazolone en dérivés plus oxydés.

Réduction : Réduction du noyau imidazolone pour produire des analogues réduits.

Substitution : Fonctionnalisation du noyau imidazolone par des réactions de substitution nucléophile ou électrophile.

Réactifs et conditions courants :

Oxydation : Oxygène moléculaire ou autres agents oxydants en milieu basique.

Réduction : Gaz hydrogène ou autres agents réducteurs en présence d'un catalyseur.

Substitution : Divers nucléophiles ou électrophiles dans des conditions appropriées.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent diverses imidazolones substituées et leurs dérivés, qui peuvent être fonctionnalisées davantage pour des applications spécifiques .

Applications De Recherche Scientifique

Chimie : En tant qu'échafaudage pour la synthèse de nouveaux composés hétérocycliques.

Biologie : En tant qu'inhibiteur des protéines kinases, en particulier des DYRK et des CLK, qui sont impliquées dans diverses maladies

Industrie : Utilisation potentielle dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

5. Mécanisme d'action

Leucettamine A exerce ses effets principalement par l'inhibition des protéines kinases. Elle se lie au site actif des DYRK et des CLK, empêchant leur activité de phosphorylation. Cette inhibition perturbe diverses voies cellulaires, conduisant à des effets tels que la réduction de la prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses .

Composés similaires :

Leucettamine B : Un autre alcaloïde d'origine marine présentant une activité inhibitrice des kinases similaire.

Leucettinib : Un analogue synthétique de la this compound avec une puissance et une sélectivité accrues pour les DYRK et les CLK.

Unicité : this compound est unique en raison de son origine naturelle et de son activité inhibitrice spécifique contre un large éventail de protéines kinases. Sa simplicité structurale par rapport à d'autres inhibiteurs de kinases en fait un composé principal attrayant pour un développement pharmaceutique ultérieur .

Mécanisme D'action

Leucettamine A exerts its effects primarily through the inhibition of protein kinases. It binds to the active site of DYRKs and CLKs, preventing their phosphorylation activity. This inhibition disrupts various cellular pathways, leading to effects such as reduced cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Leucettamine B: Another marine-derived alkaloid with similar kinase inhibitory activity.

Leucettinib: A synthetic analog of Leucettamine A with enhanced potency and selectivity for DYRKs and CLKs.

Uniqueness: this compound is unique due to its natural origin and its specific inhibitory activity against a broad range of protein kinases. Its structural simplicity compared to other kinase inhibitors makes it an attractive lead compound for further drug development .

Propriétés

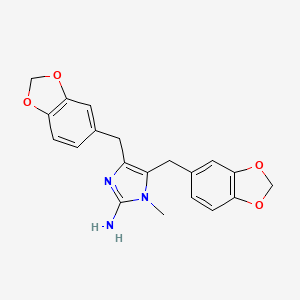

Formule moléculaire |

C20H19N3O4 |

|---|---|

Poids moléculaire |

365.4 g/mol |

Nom IUPAC |

4,5-bis(1,3-benzodioxol-5-ylmethyl)-1-methylimidazol-2-amine |

InChI |

InChI=1S/C20H19N3O4/c1-23-15(7-13-3-5-17-19(9-13)27-11-25-17)14(22-20(23)21)6-12-2-4-16-18(8-12)26-10-24-16/h2-5,8-9H,6-7,10-11H2,1H3,(H2,21,22) |

Clé InChI |

CHUHMZZQHYOKBF-UHFFFAOYSA-N |

SMILES |

CN1C(=C(N=C1N)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |

SMILES canonique |

CN1C(=C(N=C1N)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |

Synonymes |

leucettamine A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.